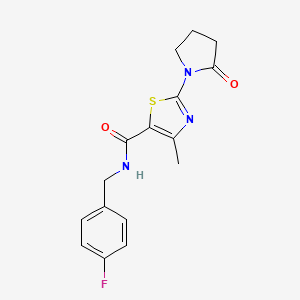
5-(Aminomethyl)pyrimidine-2-carbonitrile hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Aminomethyl)pyrimidine-2-carbonitrile hydrochloride is a chemical compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds that contain nitrogen atoms at positions 1 and 3 of the six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)pyrimidine-2-carbonitrile hydrochloride typically involves multiple steps. One common method starts with the preparation of 2-cyanopyrimidine, which is then subjected to aminomethylation. The reaction conditions often include the use of formaldehyde and a suitable amine under controlled temperature and pH conditions.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved using a micro-reaction system. This method involves the continuous catalytic hydrogenation of 2-methyl-4-amino-5-cyanopyrimidine using a modified Raney nickel catalyst. The process is highly efficient, with shortened reaction times and reduced energy consumption .
Análisis De Reacciones Químicas
Types of Reactions
5-(Aminomethyl)pyrimidine-2-carbonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yields and purity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted pyrimidines .
Aplicaciones Científicas De Investigación
5-(Aminomethyl)pyrimidine-2-carbonitrile hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: The compound has been studied for its potential antitrypanosomal and antiplasmodial activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neglected tropical diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-(Aminomethyl)pyrimidine-2-carbonitrile hydrochloride involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with the replication of pathogens. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential in disrupting key biological processes in pathogens .
Comparación Con Compuestos Similares
Similar Compounds
2-Aminopyrimidine: Another pyrimidine derivative with similar chemical properties.
4-Aminopyrimidine: Known for its use in various chemical reactions.
5-Cyanopyrimidine: Shares the cyanopyrimidine core structure.
Uniqueness
5-(Aminomethyl)pyrimidine-2-carbonitrile hydrochloride is unique due to its specific aminomethyl and cyano functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C6H7ClN4 |
|---|---|
Peso molecular |
170.60 g/mol |
Nombre IUPAC |
5-(aminomethyl)pyrimidine-2-carbonitrile;hydrochloride |
InChI |
InChI=1S/C6H6N4.ClH/c7-1-5-3-9-6(2-8)10-4-5;/h3-4H,1,7H2;1H |
Clave InChI |
SRHHUPAIYYOBFM-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=N1)C#N)CN.Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-[(tert-butyldimethylsilyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B8508428.png)
![N-[2-(Benzyloxy)-5-(pyridine-2-carbonyl)phenyl]acetamide](/img/structure/B8508438.png)
![6-Fluoro-2-(pyridin-3-yl)imidazo[1,2-a]pyridine](/img/structure/B8508440.png)



